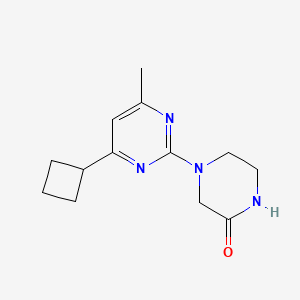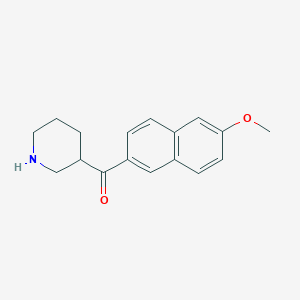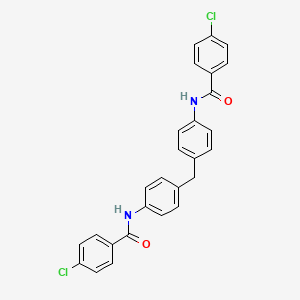
4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazin-2-one” is a complex organic molecule that contains a pyrimidine ring, a piperazine ring, and a cyclobutyl group. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Cyclobutyl is a cycloalkane and is derived from butane (four carbon alkane) by having its end carbon atoms bonded to each other to form a ring.
Molecular Structure Analysis
The molecular structure of a compound like this would be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy . These techniques provide information about the mass, functional groups, and atomic connectivity in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrimidine rings, for example, can participate in a variety of reactions, including substitutions and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined using a variety of techniques. These might include measuring its melting point, determining its solubility in various solvents, and calculating its molecular weight .Propiedades
IUPAC Name |
4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-9-7-11(10-3-2-4-10)16-13(15-9)17-6-5-14-12(18)8-17/h7,10H,2-6,8H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNSCPGUZAKBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCNC(=O)C2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{6-[(dimethylamino)methyl]-1,4-oxazepan-4-yl}-N-methylnicotinamide](/img/structure/B5459139.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(5,6,7,8-tetrahydro-1-naphthalenyloxy)acetamide](/img/structure/B5459146.png)
![N-allyl-2-chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5459151.png)
![4-{4-[4-(benzylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5459159.png)

![N-[(1S*,2R*)-2-(isopropylamino)cyclobutyl]-3-methyl-5-(phenoxymethyl)-2-furamide](/img/structure/B5459167.png)

![ethyl [4-(4-fluorobenzyl)-1-piperazinyl]acetate](/img/structure/B5459178.png)

![N-ethyl-1-[2-(2-furyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B5459201.png)
![N-1-adamantyl-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5459209.png)
![N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5459219.png)
![N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B5459223.png)
![(1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol](/img/structure/B5459225.png)
